molecular formula C9H10Cl2N2 B11890260 (5-Chloro-1H-indol-2-yl)methanamine hydrochloride

(5-Chloro-1H-indol-2-yl)methanamine hydrochloride

Cat. No.: B11890260
M. Wt: 217.09 g/mol
InChI Key: MQHVOGVTEYQRDA-UHFFFAOYSA-N
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Description

(5-Chloro-1H-indol-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H9ClN2·HCl It is a derivative of indole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-1H-indol-2-yl)methanamine hydrochloride typically involves the reaction of 5-chloroindole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include steps such as recrystallization and purification to obtain the final product in a solid form.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-1H-indol-2-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert the compound to its amine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Indole derivatives with additional oxygen-containing functional groups.

    Reduction: Amine derivatives of the original compound.

    Substitution: Compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

(5-Chloro-1H-indol-2-yl)methanamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (5-Chloro-1H-indol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-1H-indol-3-yl)methanamine hydrochloride
  • (5-Bromo-1H-indol-2-yl)methanamine hydrochloride
  • (5-Fluoro-1H-indol-2-yl)methanamine hydrochloride

Uniqueness

(5-Chloro-1H-indol-2-yl)methanamine hydrochloride is unique due to the presence of the chlorine atom at the 5-position of the indole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H10Cl2N2

Molecular Weight

217.09 g/mol

IUPAC Name

(5-chloro-1H-indol-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C9H9ClN2.ClH/c10-7-1-2-9-6(3-7)4-8(5-11)12-9;/h1-4,12H,5,11H2;1H

InChI Key

MQHVOGVTEYQRDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(N2)CN.Cl

Origin of Product

United States

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